Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester
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Overview
Description
Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester is a complex organic compound with a molecular formula of C23H27NO2. This compound is part of the benzoic acid ester family, which is known for its diverse applications in various fields such as pharmaceuticals, cosmetics, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester typically involves the esterification of benzoic acid derivatives with 3-methylbutanol. The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process may involve the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoic esters.
Scientific Research Applications
Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and as a preservative in various products.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which then exerts its effects. The compound may interact with enzymes and receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-amino-, 2-methylbutyl ester
- Benzoic acid, 2-hydroxy-, 2-methylbutyl ester
- Benzoic acid, 3-methylbut-2-yl ester
Uniqueness
Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
72928-46-2 |
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Molecular Formula |
C27H35NO2 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
3-methylbutyl 2-(2-benzylideneoctylideneamino)benzoate |
InChI |
InChI=1S/C27H35NO2/c1-4-5-6-8-15-24(20-23-13-9-7-10-14-23)21-28-26-17-12-11-16-25(26)27(29)30-19-18-22(2)3/h7,9-14,16-17,20-22H,4-6,8,15,18-19H2,1-3H3 |
InChI Key |
LJVJMEOGMBKLKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=NC2=CC=CC=C2C(=O)OCCC(C)C |
Origin of Product |
United States |
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